3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound belonging to the class of benzamides. It features a fluorine atom, a methyl group, and a pyrrolidinone ring attached to a benzamide core.
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria . This modulation provides other important brain cell functions .
Biochemical Pathways
The sigma-1 receptor plays a crucial role in several biochemical pathways. It modulates neurotransmitters such as acetylcholine, glutamate, and noradrenaline . The compound’s interaction with the sigma-1 receptor can therefore influence these pathways and their downstream effects.
Pharmacokinetics
The introduction of fluorine atoms into the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects . This suggests that the compound could have similar effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and electronegativity can affect its interaction with the biological environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The final step involves coupling the fluorinated intermediate with a benzamide derivative using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amide positions using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorinated derivatives.
Scientific Research Applications
3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine share the fluorine substitution but differ in their core structure.
Benzamides: Other benzamide derivatives with different substituents can exhibit varying biological activities and properties.
Uniqueness
3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of a fluorine atom, a pyrrolidinone ring, and a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZNEBSPJRFXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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